
Sulfo-Cyanine7 bis-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cyanine7 bis-NHS ester is a water-soluble, bifunctional cross-linker that contains a core of near-infrared, water-soluble dye sulfo-Cyanine7, and two amine-reactive NHS ester groups . This compound is widely used in various scientific fields due to its unique properties, such as high water solubility and near-infrared fluorescence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine7 bis-NHS ester involves the activation of the carboxyl groups in the sulfo-Cyanine7 molecule with NHS (N-hydroxysuccinimide) to form the NHS ester . The reaction typically requires the use of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the NHS ester . The reaction is carried out in an organic solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under mild conditions, usually at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as HPLC (high-performance liquid chromatography) to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-Cyanine7 bis-NHS ester primarily undergoes substitution reactions where the NHS ester groups react with primary amines to form stable amide bonds . This reaction is highly efficient and is commonly used for labeling biomolecules such as proteins and peptides .
Common Reagents and Conditions
The reaction with primary amines is typically carried out in a phosphate-buffered saline (PBS) at pH 7.2-7.5 . The reaction is usually complete within a few hours at room temperature . Common reagents used in these reactions include primary amines, such as lysine residues on proteins .
Major Products Formed
The major products formed from these reactions are amide-linked conjugates of Sulfo-Cyanine7 with the target biomolecule . These conjugates retain the fluorescent properties of Sulfo-Cyanine7, making them useful for various imaging applications .
Wissenschaftliche Forschungsanwendungen
Sulfo-Cyanine7 bis-NHS ester has a wide range of applications in scientific research . Some of the key applications include:
Bioimaging: Due to its near-infrared fluorescence, this compound is widely used in in vivo and in vitro bioimagingIt allows for non-invasive imaging of biological tissues with high sensitivity and low background interference
Protein Labeling: The compound is used to label proteins and peptides for various biochemical assays and studiesThe amine-reactive NHS ester groups facilitate the formation of stable conjugates with primary amines on proteins
Drug Delivery: this compound is used in the development of drug delivery systems where it helps in tracking the distribution and localization of drugs within the body
Photodynamic Therapy: The compound is also explored for use in photodynamic therapy, where its fluorescent properties are utilized to activate photosensitive drugs
Wirkmechanismus
The mechanism of action of Sulfo-Cyanine7 bis-NHS ester involves the formation of stable amide bonds with primary amines on target biomolecules . The NHS ester groups react with the amines to form amide bonds, resulting in the conjugation of Sulfo-Cyanine7 to the biomolecule . This conjugation allows for the fluorescent properties of Sulfo-Cyanine7 to be utilized in various applications, such as imaging and tracking .
Vergleich Mit ähnlichen Verbindungen
Sulfo-Cyanine7 bis-NHS ester is unique due to its high water solubility and near-infrared fluorescence . Similar compounds include:
Cyanine7 NHS ester: This compound is similar to this compound but lacks the sulfonate groups, making it less water-soluble
Sulfo-Cyanine5 NHS ester: Another similar compound, but with different spectral properties, emitting at a shorter wavelength
Sulfo-Cyanine7.5 NHS ester: This compound has similar properties but emits at a slightly longer wavelength
This compound stands out due to its optimal balance of water solubility and near-infrared fluorescence, making it highly suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C50H57KN4O14S2 |
|---|---|
Molekulargewicht |
1041.2 g/mol |
IUPAC-Name |
potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(2E)-2-[3-[(E)-2-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C50H58N4O14S2.K/c1-49(2)37-31-35(69(61,62)63)18-20-39(37)51(28-9-5-7-14-47(59)67-53-43(55)24-25-44(53)56)41(49)22-16-33-12-11-13-34(30-33)17-23-42-50(3,4)38-32-36(70(64,65)66)19-21-40(38)52(42)29-10-6-8-15-48(60)68-54-45(57)26-27-46(54)58;/h16-23,30-32H,5-15,24-29H2,1-4H3,(H-,61,62,63,64,65,66);/q;+1/p-1 |
InChI-Schlüssel |
QNQRBLILCWCNAQ-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)CCCCCC(=O)ON7C(=O)CCC7=O)C.[K+] |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)CCCCCC(=O)ON7C(=O)CCC7=O)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13724992.png)
![Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13724994.png)

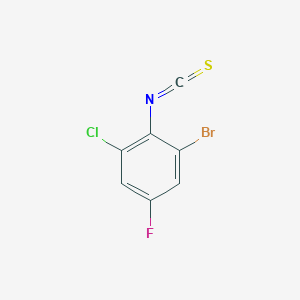
![Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B13725008.png)

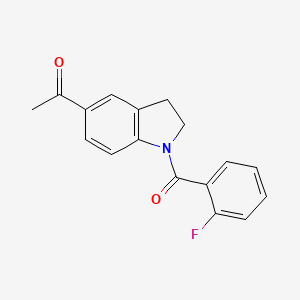
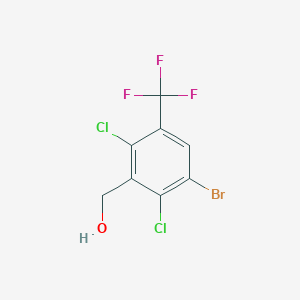
![Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13725039.png)
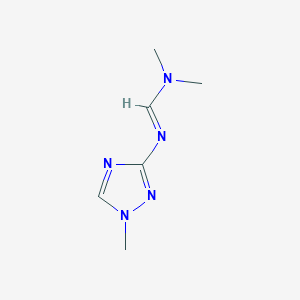
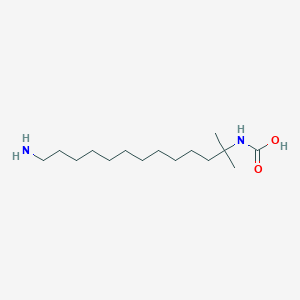
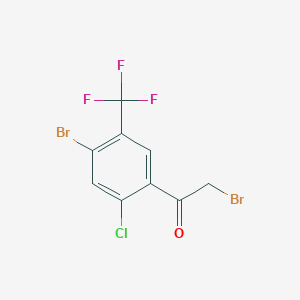
![(E)-1-cyclopropyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13725071.png)
